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Compound of Interest

Compound Name: 6-Bromo-2-chloroquinazoline

Cat. No.: B1289443

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous biologically active compounds, including approved anticancer agents. The strategic
introduction of halogen atoms, such as bromine and chlorine, onto this scaffold dramatically
enhances its synthetic utility.[1] These halogens serve as versatile synthetic handles for
carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-
catalyzed cross-coupling reactions. This allows for the systematic and modular construction of
diverse compound libraries for biological screening.[1][2][3]

6-Bromo-2-chloroquinazoline (CAS No: 882672-05-1) is a particularly valuable building block
due to the differential reactivity of its two halogen substituents.[1][4] The chlorine atom at the 2-
position and the bromine atom at the 6-position provide orthogonal sites for sequential
chemical modifications, enabling the controlled and predictable synthesis of complex,
polysubstituted quinazoline derivatives.[1][5]

Molecular Structure and Physicochemical
Properties

6-Bromo-2-chloroquinazoline is a crystalline solid at room temperature.[4] Its fundamental
properties are summarized in the table below, providing researchers with essential data for
experimental design.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1289443?utm_src=pdf-interest
https://www.acgpubs.org/files/202306272123346-149-OC-2303-2742-SI.pdf
https://www.acgpubs.org/files/202306272123346-149-OC-2303-2742-SI.pdf
https://www.researchgate.net/figure/Characteristic-signals-in-the-1-H-and-13-C-NMR-spectra-of-compound-6a_fig1_366123651
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_C_Br_and_C_Cl_Bond_Reactivity_in_2_Bromo_8_chloro_1_octene.pdf
https://www.benchchem.com/product/b1289443?utm_src=pdf-body
https://www.acgpubs.org/files/202306272123346-149-OC-2303-2742-SI.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Buchwald_Hartwig_Amination_of_6_Bromoquinoline.pdf
https://www.acgpubs.org/files/202306272123346-149-OC-2303-2742-SI.pdf
https://www.mdpi.com/1420-3049/19/11/17435
https://www.benchchem.com/product/b1289443?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Buchwald_Hartwig_Amination_of_6_Bromoquinoline.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
IUPAC Name 6-bromo-2-chloroquinazoline [61[7]
CAS Number 882672-05-1 [41[6]
Molecular Formula CsHa4BrCIN2 [4161[8]
Molecular Weight 243.49 g/mol [41161[8]
Appearance White to off-white crystalline 4]

powder
Melting Point 145-150 °C [4]

Limited solubility in water;
N Soluble in Chloroform,
Solubility ] [4]
Ethanol, and Dimethyl

Sulfoxide (DMSO)

C1=CC2=NC(=NC=C2C=C1Br
SMILES e [6]

NYQBZJIFZEZEXFP-
InChiKey [6][8]
UHFFFAOYSA-N

Spectroscopic Characterization

While a dedicated, peer-reviewed spectrum for 6-bromo-2-chloroquinazoline is not readily
available in the literature, we can infer its expected spectroscopic characteristics from closely
related 6-bromo-quinazoline derivatives. The following data for a 6-bromo-3-phenylquinazolin-
4(3H)-one derivative provides a strong illustrative example of the expected proton and carbon
environments.[6]

1H NMR (500 MHz, CDCIs) - lllustrative Example from a Related Compound[6]

e 0~8.4ppm (d, J = 2.0 Hz, 1H): This signal corresponds to the proton at the C5 position of
the quinazoline ring, ortho to the bromine atom. The doublet splitting arises from coupling to
the proton at C7.
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e 0~7.8-7.9 ppm (dd, J = 8.5, 2.0 Hz, 1H): This doublet of doublets is assigned to the proton at
the C7 position, showing coupling to both the C8 and C5 protons.

e 0 ~7.5-7.6 ppm (d, J = 8.5 Hz, 1H): This doublet represents the proton at the C8 position,
coupled to the C7 proton.

13C NMR (125 MHz, CDCIs) - lllustrative Example from a Related Compound[6]

0 ~160-161 ppm: Expected region for the C2 and C4 carbons of the pyrimidine ring.

0 ~146-147 ppm: Corresponds to the quaternary carbon C8a.

0 ~137-138 ppm: Signal for the C7 carbon.

0 ~129-130 ppm: Region for the C5 and C8 carbons.

0 ~121 ppm: Signal for the quaternary carbon C4a.

0 ~119 ppm: Expected for the bromine-bearing C6 carbon.

Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode
shows a characteristic isotopic pattern for a compound containing one bromine and one
chlorine atom. The measured [M+H]* peaks are observed at m/z 243 and 245, consistent with
the theoretical molecular weight.[9]

Chemical Reactivity and Synthetic Strategy

The synthetic utility of 6-bromo-2-chloroquinazoline lies in the differential reactivity of its
carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions. The general order
of reactivity for aryl halides is C-1 > C-Br >> C-CI.[5] This principle is the cornerstone of
designing selective, sequential functionalization strategies.

» The C-Br Bond (Position 6): The C-Br bond is significantly more reactive than the C-Cl bond
in palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira
couplings.[3][5] This is due to the lower bond dissociation energy of the C-Br bond (approx.
290 kJ/mol) compared to the C-Cl bond (approx. 346 kJ/mol).[3][10] Consequently, the
oxidative addition of a Pd(0) catalyst to the C-Br bond is kinetically favored, allowing for
selective functionalization at the 6-position while leaving the 2-chloro substituent intact.
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e The C-Cl Bond (Position 2): The C-Cl bond is less reactive and typically requires more
forcing conditions (e.g., higher temperatures, stronger electron-donating ligands on the metal
catalyst) to participate in cross-coupling reactions.[5] This allows for a second, distinct
synthetic transformation to be performed at the 2-position after the 6-position has been
modified. This step-wise approach is critical for building molecular complexity in a controlled
manner.

The following diagram illustrates the logical workflow for the sequential functionalization of 6-
bromo-2-chloroquinazoline.

Sequential Cross-Coupling Strategy
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Sequential functionalization workflow.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and
application of 6-bromo-2-chloroquinazoline.

Synthesis of 6-Bromo-2-chloroquinazoline

This procedure describes the conversion of 6-bromo-2(1H)-quinazolinone to the target

compound via chlorination.

Underlying Principle: Phosphorus oxychloride (POCIs) serves as both the solvent and the
chlorinating agent, converting the lactam (quinazolinone) into the corresponding chloro-
heterocycle. The reaction is driven by the formation of the stable phosphorus-oxygen bond in

the byproducts.

Reagents:
- 6-Bromo-2(1H)-quinazolinone (1.0 eq)
- Phosphorus oxychloride (POCIs) (excess)

Step 1: Reaction Setup

Conditions:
- Reflux at 110 °C, 5 hours
- Monitor by LCMS

Step 2: Isolation

Workup:
1. Evaporate excess POCIs under reduced pressure
2. Quench residue slowly into ice water
3. Filter the precipitated solid

:

Product:
6-Bromo-2-chloroquinazoline
(Yellow Solid, ~54% yield)

Click to download full resolution via product page
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Synthesis workflow for 6-bromo-2-chloroquinazoline.

Step-by-Step Protocol:[9]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend 6-bromo-2(1H)-quinazolinone (e.g., 6.0 g, 26.7 mmol) in phosphorus
oxychloride (POCIs, 80 mL).

e Heating: Heat the mixture to reflux at 110 °C and maintain for 5 hours. The progress of the
reaction should be monitored by Liquid Chromatography-Mass Spectrometry (LCMS) to
ensure complete consumption of the starting material.

o Solvent Removal: After the reaction is complete, allow the mixture to cool to room
temperature. Remove the majority of the excess POCIs by distillation under reduced
pressure.

e Workup and Isolation: Carefully add the concentrated residue dropwise to a beaker
containing ice water (500 mL) with vigorous stirring. A yellow solid will precipitate.

 Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water
to remove any residual acid. The product can be further purified by recrystallization from
ethanol if necessary.[11]

Representative Application: Suzuki-Miyaura Cross-
Coupling at the 6-Position

This protocol details a typical Suzuki-Miyaura reaction, selectively functionalizing the C-Br
bond.

Causality of Reagent Choice:

o Catalyst: A palladium(0) species, often generated in situ from a precatalyst like Pdz(dba)s, is
essential for the catalytic cycle.[12]

 Ligand: An electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) is used to stabilize the
palladium catalyst and promote the key steps of oxidative addition and reductive elimination.
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o Base: Abase (e.g., K2COs, Cs2CO0:3) is required to activate the boronic acid, forming a more
nucleophilic boronate species that facilitates transmetalation to the palladium center.[12][13]

e Solvent: Anhydrous, degassed solvents like dioxane or toluene are used to prevent catalyst
deactivation and unwanted side reactions.

Step-by-Step Protocol:

Inert Atmosphere: To an oven-dried Schlenk flask, add 6-bromo-2-chloroquinazoline (1.0
eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K2COs, 2.0 eq).

Catalyst Loading: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the
palladium precatalyst (e.g., Pdz(dba)s, 2 mol%) and the phosphine ligand (4 mol%).

Solvent Addition: Add anhydrous, degassed dioxane via syringe.

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC
or LCMS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and
concentrate under reduced pressure. The crude product is typically purified by column
chromatography on silica gel.

Safety and Handling

6-Bromo-2-chloroquinazoline must be handled with appropriate safety precautions in a well-
ventilated fume hood.

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

o Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.
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» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.[14]

Conclusion

6-Bromo-2-chloroquinazoline is a high-value synthetic intermediate that offers a reliable
platform for the construction of diverse and complex quinazoline-based molecules. The well-
defined differential reactivity of its C-Br and C-Cl bonds allows for predictable and sequential
functionalization, making it an indispensable tool for researchers in drug discovery and
materials science. The protocols and data presented in this guide provide a solid foundation for
the effective application of this versatile building block in chemical synthesis programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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